Gold monoboride monoxide
Description
Structure
2D Structure
Properties
CAS No. |
12588-90-8 |
|---|---|
Molecular Formula |
AuBO |
Molecular Weight |
223.78 g/mol |
InChI |
InChI=1S/Au.BO/c;1-2 |
InChI Key |
XKXQZHCPLQZQRQ-UHFFFAOYSA-N |
Canonical SMILES |
[B]=O.[Au] |
Origin of Product |
United States |
Theoretical and Computational Investigations of Gold Monoboride Monoxide
Quantum Chemical Approaches for Structural and Electronic Characterization
The initial steps in the computational analysis of a novel molecule like gold monoboride monoxide would involve determining its most stable three-dimensional arrangement of atoms (geometry) and understanding the distribution of its electrons. Quantum chemical approaches are indispensable for this purpose.
Density Functional Theory (DFT) for Geometry Optimization and Energetic Analysis
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and energetic properties of molecules. The core principle of DFT is that the energy of a molecule can be determined from its electron density. The process of geometry optimization involves finding the arrangement of the atoms that corresponds to the lowest energy, which represents the most stable structure of the molecule. mdpi.com
For a hypothetical AuBO molecule, DFT calculations would be employed to predict key structural parameters such as the Au-B and B-O bond lengths and the Au-B-O bond angle. The energetic analysis would provide the molecule's heat of formation and stability relative to other possible isomers or decomposition products.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Predicted Value |
| Au-B Bond Length (Å) | Data not available |
| B-O Bond Length (Å) | Data not available |
| Au-B-O Bond Angle (°) | Data not available |
| Heat of Formation (kJ/mol) | Data not available |
Note: The values in this table are placeholders and would be determined through actual DFT calculations.
Comparative Studies with Isoelectronic Hydrogen-Boron Oxide Analogs (HnBO⁻)
To gain deeper insights into the electronic structure and bonding of AuBO, a comparative analysis with isoelectronic species is a valuable approach. Isoelectronic molecules have the same number of valence electrons but differ in the constituent atoms. In the case of AuBO, the hydrogen-boron oxide anions (HnBO⁻) would serve as relevant analogs.
Advanced Methods for Chemical Bonding Analysis
Beyond determining the geometry and energy, understanding the nature of the chemical bonds within a molecule is crucial. Advanced computational methods provide detailed pictures of how electrons are shared between atoms.
Natural Bond Orbital (NBO) Analysis of Gold-Boron-Oxygen Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wave function of a molecule into a more intuitive chemical picture of Lewis structures, lone pairs, and bonds. uni-muenchen.de NBO analysis partitions the electron density into localized orbitals, providing information about the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., sigma vs. pi bonds, and their polarity).
For AuBO, an NBO analysis would elucidate the nature of the Au-B and B-O bonds. It would reveal the percentage of s, p, and d character in the hybrid orbitals that form these bonds and the charge distribution across the molecule, indicating the degree of ionic and covalent character in the bonding.
Table 2: Hypothetical NBO Analysis Results for this compound
| Bond/Atom | NBO Description | Occupancy |
| Au-B | σ(Au-B) | Data not available |
| B-O | σ(B-O), π(B-O) | Data not available |
| Au | Natural Charge | Data not available |
| B | Natural Charge | Data not available |
| O | Natural Charge | Data not available |
Note: The values in this table are placeholders and would be determined through actual NBO calculations.
Assessment of Relativistic Effects on Gold's Bonding Propensity in AuBO
Due to gold's high atomic number, the electrons in its inner orbitals move at speeds approaching the speed of light. This necessitates the inclusion of relativistic effects in accurate quantum chemical calculations involving gold. stackexchange.comwikipedia.org Relativistic effects can significantly influence the electronic structure and, consequently, the chemical bonding properties of gold-containing compounds. stackexchange.comwikipedia.org
For AuBO, a key aspect of the computational study would be to assess how relativistic effects impact the Au-B bond. These effects are known to contract the s and p orbitals of gold while expanding the d orbitals, which can alter its bonding propensity compared to lighter elements. Computational models that incorporate relativity would be essential for obtaining reliable predictions of AuBO's properties.
Molecular Orbital and Frontier Orbital Theory Applications
Molecular Orbital (MO) theory provides a delocalized view of electrons in a molecule, where electrons occupy orbitals that extend over the entire molecule. This approach is fundamental to understanding a molecule's electronic transitions and reactivity.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier orbitals. The energy and shape of these orbitals are critical in predicting a molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).
A molecular orbital analysis of AuBO would involve calculating the energies and visualizing the shapes of its molecular orbitals. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability. A large HOMO-LUMO gap generally implies high stability.
Table 3: Hypothetical Frontier Orbital Properties for this compound
| Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: The values in this table are placeholders and would be determined through actual molecular orbital calculations.
Calculation of Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Gaps for Neutral AuBO and Related Neutrals
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in quantum chemistry. wikipedia.org This HOMO-LUMO gap provides an indication of a molecule's kinetic stability and chemical reactivity. researchgate.net A larger gap generally signifies higher stability and lower reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbitals.
As of the latest available data, specific computational studies detailing the precise HOMO-LUMO gap for this compound (AuBO) are not prevalent in the public domain. However, the principles of molecular orbital theory allow for a qualitative understanding. The HOMO-LUMO gap in a molecule like AuBO would be determined by the specific energy levels of the molecular orbitals formed from the valence atomic orbitals of gold, boron, and oxygen.
To provide a comparative context, a data table of theoretically calculated HOMO-LUMO gaps for various neutral molecules is presented below. It is important to note that these values are highly dependent on the computational method and basis set used in the calculations.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |
|---|---|---|---|---|
| Carbon Monoxide (CO) | -14.01 | -1.85 | 12.16 | HF/6-31G |
| Nitrogen (N₂) | -15.57 | -0.41 | 15.16 | HF/6-31G |
| Boron Nitride (BN) | -11.23 | -1.29 | 9.94 | B3LYP/6-311+G(d) |
| This compound (AuBO) | Data Not Available | Data Not Available | Data Not Available | Not Applicable |
This table is for illustrative purposes to show typical HOMO-LUMO gap data. Specific experimental or calculated values for AuBO are not currently available in the cited literature.
Examination of Valence Molecular Orbitals and Their Contribution to Covalency (e.g., s-d hybridization)
The nature of chemical bonding in gold compounds is often complex due to relativistic effects that influence the energies of the gold atom's valence orbitals. Specifically, the 6s orbital is stabilized and contracted, while the 5d orbitals are destabilized and expanded. This energetic proximity allows for significant mixing between the 5d and 6s orbitals, a phenomenon known as s-d hybridization. This hybridization plays a crucial role in the formation of covalent bonds involving gold.
In the hypothetical AuBO molecule, the valence molecular orbitals would be formed from the linear combination of the Au 5d and 6s, B 2s and 2p, and O 2s and 2p atomic orbitals. The extent of s-d hybridization on the gold atom would significantly influence the character of the Au-B and Au-O bonds. This mixing allows the gold atom to form stronger, more covalent bonds than would be expected otherwise. The covalency of the bonds in AuBO would arise from the overlap of these hybrid orbitals on gold with the appropriate atomic orbitals of boron and oxygen.
A detailed analysis of the valence molecular orbitals would reveal the specific contributions of each atomic orbital to the bonding and antibonding molecular orbitals. For instance, the bonding molecular orbitals would show constructive overlap between the gold hybrid orbitals and the boron and oxygen valence orbitals, leading to an accumulation of electron density in the internuclear regions and signifying covalent bond formation.
While specific computational analyses of the valence molecular orbitals and the precise degree of s-d hybridization in this compound are not yet available in published research, the established principles of bonding in gold complexes strongly suggest that s-d hybridization would be a key factor in determining the covalent character of the bonds within this molecule.
Structural and Electronic Characteristics of Gold Monoboride Monoxide and Auro Boron Oxide Clusters
Elucidation of Molecular Geometries and Configurations
The geometric arrangements of AuBO and its associated clusters have been a subject of detailed experimental and computational investigation. These studies have revealed distinct structural motifs that are fundamental to understanding their stability and reactivity.
Theoretical calculations and experimental findings have consistently shown that the fundamental gold monoboride monoxide (AuBO) unit possesses a linear structure. nih.govacs.org In this arrangement, the gold, boron, and oxygen atoms are aligned in a straight line. This linearity is a crucial characteristic that is preserved even when the AuBO unit is incorporated into larger complexes.
When an additional gold atom interacts with the AuBO molecule, it forms a linear Au-[AuBO] complex. nih.govacs.org This indicates that the initial AuBO structure remains intact, acting as a building block for more complex species. The stability of this linear arrangement is a notable feature, suggesting strong and directional bonding within the AuBO moiety.
The structural integrity of the linear AuBO unit is a recurring theme in larger auro-boron oxide clusters. For instance, the anionic cluster Au₂BO⁻ is observed as an intense peak in mass spectra of Au-B alloy clusters, along with weaker signals for AuBO⁻ and Au₃BO⁻. nih.govacs.org
Computational studies have shown that the addition of a second gold atom to the AuBO⁻ anion results in a linear Au-[AuBO]⁻ complex. nih.govacs.org When a third gold atom is introduced to form Au₃BO⁻, two isomeric structures of Au₂-[AuBO]⁻ have been identified. nih.gov These findings underscore the tendency of the AuBO unit to serve as a stable core in the formation of larger clusters.
| Cluster | Structural Description |
| AuBO | Linear arrangement of Au-B-O |
| Au-[AuBO] | Linear complex with the AuBO unit intact |
| Au₂BO⁻ | Linear Au-[AuBO]⁻ complex |
| Au₃BO⁻ | Two isomeric Au₂-[AuBO]⁻ complexes |
Nature of Chemical Bonding within the AuBO Framework
The chemical bonding in this compound and its clusters is a complex interplay of covalent interactions, isoelectronic analogies, and metallophilic attractions. These factors collectively contribute to the observed structures and stability of these compounds.
The bonding within the AuBO unit is characterized by significant covalent interactions. Natural Bond Orbital (NBO) analysis reveals a strong covalent bond between the gold and boron atoms, with only a slight charge transfer from gold to the BO moiety. acs.org This covalent character is a departure from the more common ionic bonding observed in many metal oxides. Gold, in this context, exhibits a remarkable capacity to form strong covalent bonds, a property that is increasingly recognized in its chemistry.
A key aspect of the electronic structure of the auro-boron oxide clusters is the isoelectronic relationship between the boronyl anion (BO⁻) and carbon monoxide (CO). nih.govacs.org Both species have the same number of valence electrons, which leads to similarities in their chemical behavior. doubtnut.comallen.inyoutube.comdoubtnut.comcollegedunia.com This analogy allows the AuₙBO⁻ species to be viewed as Auₙ interacting with a BO⁻ unit, much like the well-studied gold-carbonyl complexes (AuₙCO). nih.govacs.org This comparison provides a valuable framework for understanding the bonding and reactivity of these auro-boron oxide clusters.
Aurophilicity refers to the tendency of gold atoms to form weak attractive interactions with each other, even in the absence of formal chemical bonds. wikipedia.orgscientificlib.com This phenomenon plays a crucial role in the formation and stabilization of gold clusters. nih.govacs.org In the context of auro-boron oxide clusters, aurophilic interactions are believed to contribute to the stability of larger clusters like Au₃BO⁻. These interactions, which are comparable in strength to hydrogen bonds, influence the geometry and energetics of the clusters, favoring arrangements where gold atoms are in close proximity. wikipedia.org
Electronic Properties and Their Implications for Stability
Analysis of Odd-Even Effects in Electron Affinities Across AunBO⁻ Series
The electron affinity (EA) of a chemical species is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. In cluster science, the variation of EA with the number of atoms (n) can reveal important information about the electronic shell structure and stability of the clusters. For clusters of noble metals like gold, a distinct odd-even alternation in electron affinities is a well-documented phenomenon. globalspec.com This trend is directly linked to the electronic shell model, where clusters with a closed electronic shell exhibit higher stability.
In the context of the AunBO⁻ series, the electron affinity is expected to show a pronounced odd-even effect. Specifically, for noble metal clusters, clusters with an odd number of metal atoms (n = odd) tend to have higher electron affinities than their even-numbered counterparts. globalspec.com This can be understood by considering the total number of valence electrons in the corresponding neutral AunBO cluster. Gold contributes one valence electron (6s¹), boron three (2s²2p¹), and oxygen six (2s²2p⁴). The BO moiety can be considered as having a certain number of valence electrons that modifies the electron count of the gold cluster.
The odd-even alternation arises from the pairing of electrons in molecular orbitals. In a simplified view, a neutral AunBO cluster with an even number of total valence electrons will have all its electrons paired in the molecular orbitals, resulting in a closed-shell configuration. The addition of an electron to form the AunBO⁻ anion would place the extra electron in a previously unoccupied, higher-energy orbital. Conversely, a neutral AunBO cluster with an odd number of total valence electrons will have an unpaired electron in its highest occupied molecular orbital (HOMO). This cluster can more readily accept an additional electron to pair with the one already in the HOMO, leading to a more stable, closed-shell anion. This results in a larger energy release, and therefore a higher electron affinity.
To illustrate this principle with a hypothetical example, the electron affinity of Au₃BO would be predicted to be higher than that of Au₂BO and Au₄BO. This is because the neutral Au₃BO cluster would have an odd number of valence electrons (assuming a constant contribution from BO), making it more favorable to accept an electron to achieve a paired, more stable electronic configuration in the anion.
Hypothetical Electron Affinity Trends in AunBO⁻ Series
| Cluster (n) | Number of Gold Atoms | Predicted Relative Electron Affinity | Reasoning |
|---|---|---|---|
| Au₁BO | 1 (Odd) | High | Favorable to accept an electron to form a closed-shell anion. |
| Au₂BO | 2 (Even) | Low | Electron must enter a higher, unoccupied orbital. |
| Au₃BO | 3 (Odd) | High | Favorable to accept an electron to pair with an existing unpaired electron. |
| Au₄BO | 4 (Even) | Low | Electron must enter a higher, unoccupied orbital. |
Significance of Large HOMO-LUMO Gaps for Closed-Shell AuBO Neutrals
The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is known as the HOMO-LUMO gap. This gap is a critical parameter in determining the kinetic stability and chemical reactivity of a molecule or cluster. wikipedia.orgnih.gov A large HOMO-LUMO gap implies that a significant amount of energy is required to excite an electron from the HOMO to the LUMO. nih.gov This resistance to electronic excitation is associated with high kinetic stability and low chemical reactivity. wikipedia.org
For a closed-shell neutral AuBO cluster, the presence of a large HOMO-LUMO gap is a strong indicator of its stability. A closed-shell configuration means that all valence electrons are paired in molecular orbitals, which in itself contributes to stability. The magnitude of the HOMO-LUMO gap further quantifies this stability from a kinetic perspective.
The stability conferred by a large HOMO-LUMO gap can be understood through the principles of frontier molecular orbital theory. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons. A large energy separation between these two orbitals means that the cluster is less likely to engage in chemical reactions that involve either donating or accepting electrons. This is because the energy cost of promoting an electron to the LUMO (for reactions where the cluster acts as an electron acceptor) or the energy gain from removing an electron from the HOMO (for reactions where the cluster acts as an electron donor) is substantial.
In the context of AuBO, a large HOMO-LUMO gap would suggest that the molecule is electronically robust. This would manifest as a lower propensity to undergo isomerization or react with other species. The magnitude of the gap is influenced by the specific geometry of the cluster and the nature of the bonding between the gold, boron, and oxygen atoms. Theoretical calculations on similar gold-containing clusters have shown that specific geometries can lead to particularly large HOMO-LUMO gaps, often associated with "magic number" clusters that exhibit exceptional stability. researchgate.net
For instance, computational studies on neutral gold clusters have demonstrated that even-numbered clusters often exhibit larger HOMO-LUMO gaps, correlating with their higher stability compared to neighboring odd-numbered clusters. gatech.edu This is consistent with the idea of achieving a closed-shell electronic structure. A hypothetical representation of the HOMO-LUMO gap for a stable, closed-shell AuBO neutral is depicted below.
Relationship Between HOMO-LUMO Gap and Stability
| HOMO-LUMO Gap | Kinetic Stability | Chemical Reactivity | Implication for Closed-Shell AuBO Neutral |
|---|---|---|---|
| Large | High | Low | Indicates a stable, less reactive molecule. |
| Small | Low | High | Suggests a more reactive and potentially unstable species. |
Comparative and Analogous Studies of Gold Boronyl Species
Comparison with Other Gold-Containing Boron and Oxygen Compounds
Gold monoboride monoxide can be considered the simplest neutral gold boronyl species, AuBO. Its chemistry is intrinsically linked to that of anionic gold boronyl clusters (AunBO⁻) and other neutral clusters like Au₃BO. The boronyl group (BO) acts as a monovalent σ radical with a robust B≡O triple bond, making it a unique ligand. chemohollic.comnih.gov
Studies on anionic gold monoboronyl clusters, Aun(BO)⁻ (n=1-3), have revealed that their electronic and structural properties are remarkably similar to those of the corresponding bare gold clusters, Aun+1⁻. This suggests a strong analogy between the boronyl group (BO) and a gold atom (Au). chemohollic.com The Au-B bond in these clusters is characterized as being highly covalent. chemohollic.com
The neutral AuBO molecule, or this compound, fits within this family as the n=1 neutral counterpart. Theoretical studies provide insight into its bonding. The interaction between gold and the boronyl group involves a significant covalent character, analogous to the B-H bond in boranes. aip.org This covalent bonding is a key feature that distinguishes it from more purely electrostatic interactions.
A crucial comparison for understanding gold boronyl species is with the well-studied gold carbonyl (AunCO) complexes. The boronyl group (BO) is isoelectronic with carbon monoxide (CO), which invites direct analogies in their coordination chemistry. chemohollic.comnih.gov However, the nature of their bonding to gold exhibits important differences.
The bonding in gold carbonyl complexes is typically described by the Dewar-Chatt-Duncanson model, which involves two main components: σ-donation from the carbon monoxide's highest occupied molecular orbital (HOMO) to a vacant orbital on the gold atom, and π-back-donation from a filled d-orbital on the gold to the empty π* antibonding orbital of the CO molecule. researchgate.netresearchgate.net This π-back-donation is a significant component of the Au-CO bond and is responsible for a lowering of the C-O stretching frequency compared to free CO. researchgate.netresearchgate.net
In contrast, while the Au-B bond in gold boronyls is also covalent, the specifics of the σ and π contributions differ. Natural Bond Orbital (NBO) analysis of AuCl(CO) indicates that the Au-C interaction is predominantly a single σ-bond. acs.org For gold(I) carbonyls, the Au-CO bond consists of electrostatic attraction, OC→Au σ-donation, and significant Au→CO π-back-bonding. researchgate.net The Au-C bond length in gold(I) carbene complexes, which share similarities with carbonyls, is typically around 2.0 to 2.1 Å. nih.govresearchgate.net For instance, the Au-C bond length in [IPrAuMe] is 2.039 Å, and in a gold(I)-cyclobutadiene complex, it is 2.080(4) Å. nih.gov
The strength of the Au-CO bond has been experimentally determined for various [L-Au-CO]⁺ complexes, providing a quantitative measure of the ligand's electronic effects. rsc.org The C-O stretching frequency is a sensitive probe of the extent of π-back-donation; a lower frequency indicates stronger back-donation. In four-coordinate classical gold(I)-carbonyl complexes, which exhibit significant back-donation, the C-O stretching frequencies are lower than that of free CO. researchgate.netnih.gov
| Compound Type | Bond | Typical Bond Length (Å) | Bonding Characteristics | Vibrational Frequency (cm-1) |
|---|---|---|---|---|
| Gold Boronyl | Au-B | Data not available in provided search results | Highly covalent chemohollic.com | Data not available in provided search results |
| Gold Carbonyl | Au-C | ~2.0 - 2.1 nih.govresearchgate.net | σ-donation and significant π-back-donation researchgate.netresearchgate.net | ν(CO) is sensitive to back-donation, often lower than free CO researchgate.netnih.gov |
| Gold Alkyl | Au-C | ~2.04 nih.gov | Primarily σ-bond | N/A |
Contextualization within Boronyl-Based Species in Inorganic Chemistry
The boronyl group (BO) is an emerging ligand in inorganic chemistry, and its chemistry is developing in parallel to that of the cyanide (CN⁻) and carbonyl (CO) ligands, to which it is isoelectronic. chemohollic.com The BO group is a monovalent σ radical characterized by a strong B≡O triple bond. chemohollic.comnih.gov This makes it a robust and structurally integral ligand in a variety of clusters and compounds. chemohollic.comnih.gov
A key concept in understanding the role of the boronyl group is the isolobal analogy. This principle suggests that molecular fragments with similar frontier molecular orbitals (number, symmetry, approximate energy, and electron occupancy) can be expected to exhibit similar bonding properties. wikipedia.orgadichemistry.com The boronyl radical (BO) is isolobal with the hydrogen atom (H) and the gold atom (Au), as all are monovalent σ radicals. chemohollic.comnih.gov This analogy helps to rationalize the structural similarities between boronyl-containing compounds and their hydride or gold-cluster counterparts. For instance, the B-H group is isolobal with the CH₂ group and the Fe(CO)₄ fragment. adichemistry.com
This analogy is not merely theoretical; it has been observed in various boronyl clusters where BO groups can occupy terminal, bridging, or face-capping positions, much like hydrogen atoms in boranes. chemohollic.com The bridging η²-BO groups can form three-center two-electron bonds, which are akin to the B-H-B bonds in boranes. chemohollic.com This establishes a strong structural and bonding relationship between boron oxide clusters and boranes, allowing for the rational design of new boron oxide materials. chemohollic.com The development of boronyl chemistry has even led to the synthesis and isolation of the first stable boronyl compound, a Pt-BO complex, which opens the door for applications in catalysis. chemohollic.com
Insights from Gold-Silicon and Gold-Boron Hydride-like Cluster Analogs
The isolobal analogy between boronyl (BO) and hydrogen (H) provides a framework for comparing gold boronyl species to gold-boron hydride clusters. The chemistry of boron hydride clusters is extensive, featuring complex structures with multicenter bonding. researchgate.net Gold has been shown to form a variety of compounds with boron clusters, where the Au/H analogy is also a recurring theme. wikipedia.orgnih.gov For example, the B₇Au₂⁻ cluster has a similar structure and bonding to B₇H₂⁻, with the B-Au bond being highly covalent and analogous to the B-H bond. nih.gov
Similarly, studies on gold-silicon clusters offer another avenue for comparison. The introduction of a silicon atom as a dopant into gold clusters can create unique active sites. nih.gov The geometric structures of SiₙAu⁺ clusters have been investigated, revealing that they adopt planar structures for small n and three-dimensional geometries for larger clusters, with the gold atom typically occupying an exohedral position. acs.org While a direct structural comparison to AuBO is not straightforward, the study of these gold-silicon clusters provides valuable data on the nature of gold's interaction with p-block elements and how doping can influence the electronic and geometric properties of the cluster. The localization of charge on the dopant atoms in these clusters is a key factor in their properties. acs.org
The insights from these analogous systems underscore the unique nature of the gold-boron bond in this compound. The covalent character of this bond, its relationship to the Au-H bond in borane (B79455) clusters, and the influence of the strongly bonded B≡O moiety all contribute to its distinct chemical identity.
Future Research Directions and Advanced Methodological Development
Exploration of Solid-State Gold Monoboride Monoxide Phases
While AuBO has been identified in the gas phase, a critical next step is the exploration of its potential solid-state forms. Research in this area will focus on synthesizing and characterizing crystalline or amorphous AuBO. Theoretical calculations predict that the linear AuBO structure is a stable configuration, and investigating if this arrangement can be preserved in a condensed phase is a primary objective. nih.gov
Future investigations will likely involve high-pressure, high-temperature synthesis techniques to encourage the formation of stable solid-state lattices. Characterization of any resulting materials will be crucial, employing techniques such as X-ray diffraction (XRD) to determine the crystal structure and transmission electron microscopy (TEM) to analyze the microstructure. The goal is to understand how the linear AuBO units might pack into a three-dimensional solid and to determine the resulting material's properties.
Development of Advanced Spectroscopic Techniques for Gas-Phase Characterization
A thorough understanding of the gas-phase AuBO molecule is fundamental. While initial characterization has been performed, more advanced spectroscopic techniques are needed for a complete picture of its electronic and geometric structure. nih.gov High-resolution spectroscopic methods will be essential for precisely determining bond lengths, vibrational frequencies, and rotational constants.
Future research will likely employ techniques such as Fourier transform microwave spectroscopy to obtain highly accurate rotational spectra, providing detailed information about the molecule's geometry. Additionally, advanced laser-based spectroscopic methods, like cavity ring-down spectroscopy, could be utilized to study the electronic transitions of AuBO with high sensitivity. These experimental data will be invaluable for benchmarking and refining theoretical models of the molecule.
Refinement of Computational Models for Enhanced Predictive Capability in Au-B-O Systems
Computational modeling has been instrumental in the initial identification and characterization of AuBO. nih.gov However, to further explore the potential of the gold-boron-oxygen (Au-B-O) system, more refined and predictive computational models are necessary. These models will be crucial for guiding experimental efforts and for understanding the complex bonding interactions within these compounds.
Future efforts in this area will focus on developing and applying high-level quantum chemical methods to more accurately predict the properties of AuBO and other potential Au-B-O compounds. This includes using methods that go beyond standard density functional theory (DFT) to better account for electron correlation effects, which are significant in systems containing heavy elements like gold. The refinement of these models will enable more reliable predictions of structure, stability, and reactivity for novel Au-B-O materials.
Investigation of Controlled Synthesis Pathways for Macroscopic Quantities of AuBO
The ability to produce macroscopic quantities of AuBO is a prerequisite for many experimental studies and for any potential applications. Current methods have only generated AuBO in the gas phase at very low concentrations. nih.gov Therefore, a significant research effort is needed to develop controlled and scalable synthesis pathways.
Future research will likely explore various synthetic strategies, including chemical vapor deposition (CVD) and molecular beam epitaxy (MBE), to deposit thin films of AuBO on suitable substrates. Another avenue of investigation could be solution-phase synthesis, where precursor molecules containing gold, boron, and oxygen are reacted under controlled conditions to precipitate solid AuBO. The development of a reliable synthesis method will be a major breakthrough in the study of this compound.
Theoretical Projections for Novel Gold-Boron-Oxygen Architectures
Building upon the discovery of AuBO, theoretical projections can guide the search for other novel compounds within the Au-B-O system. Computational screening studies can be employed to predict the stability and properties of new gold-boron-oxygen architectures with varying stoichiometries and structural arrangements.
Future theoretical work will likely involve systematic explorations of the Au-B-O potential energy surface to identify other stable or metastable compounds. These calculations could predict the existence of new molecules or extended solids with interesting electronic, optical, or catalytic properties. Such theoretical predictions will provide a roadmap for experimentalists to target and synthesize the next generation of gold-boron-oxygen materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
